molecular formula C9H15NO5 B031327 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid CAS No. 1253789-16-0

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid

Cat. No. B031327
M. Wt: 217.22 g/mol
InChI Key: LFAOMDJJZKWOPH-UHFFFAOYSA-N
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Description

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid is a chemical compound primarily investigated for its potential in medicinal chemistry. Research has focused on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of derivatives of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid has been a subject of study. For instance, Song et al. (2009) reported the synthesis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, highlighting their potential antibacterial activities (Song et al., 2009).

Molecular Structure Analysis

The molecular structure of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid and its derivatives has been characterized using various techniques such as NMR, ESI mass spectra, and elemental analyses. These studies provide insights into the three-dimensional structure and conformational preferences of the compound (Song et al., 2009).

Chemical Reactions and Properties

Research has explored the chemical reactions and properties of 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid derivatives. This includes their reactions under various conditions and their biological activities, such as antibacterial properties (Song et al., 2009).

Scientific Research Applications

Antibacterial Agent Synthesis

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial activities. These derivatives showcased enhanced antibacterial properties against strains like Bacillus subtilis and Staphylococcus aureus compared to their related compounds. Notably, certain derivatives exhibited significant antibacterial activities, surpassing those of well-known antibiotics like Penicillin G and Kanamycin B, especially against Pseudomonas aeruginosa (Song et al., 2009).

Peptide Synthesis

The compound has been utilized in the synthesis of dipeptide 4-nitroanilides, incorporating non-proteinogenic amino acids. This process involved convenient methods like the isocyanate method and the mixed anhydride procedure, allowing for the generation of amino acid 4-nitroanilides and their extension to dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Anticancer Agent Synthesis

Functionalized amino acid derivatives using 3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some compounds demonstrated notable cytotoxicity, particularly against ovarian and oral cancers, highlighting their potential as frameworks for designing new anticancer agents (Kumar et al., 2009).

Protease Inhibitor Synthesis

This compound has been a crucial intermediate in the synthesis of peptides containing a trifluoromethyl ketone group, which exhibited inhibitory activity against the severe acute respiratory syndrome coronavirus protease (SARS-CoV 3CLpro). Such peptides could have implications in the treatment or prevention of diseases caused by coronaviruses (Sydnes et al., 2006).

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAOMDJJZKWOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182783
Record name 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butoxycarbonyl)oxazolidine-4-carboxylic acid

CAS RN

1253789-16-0
Record name 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Oxazolidinedicarboxylic acid, 3-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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